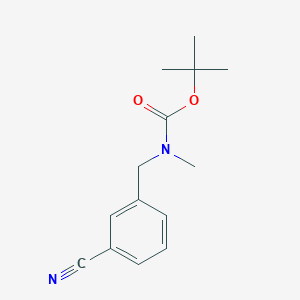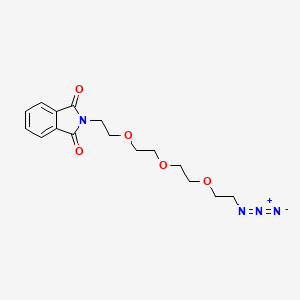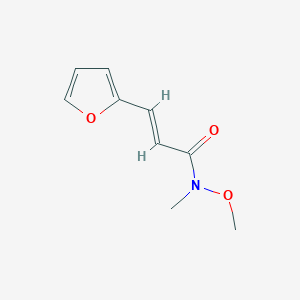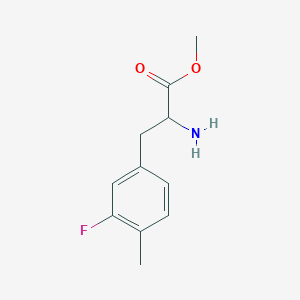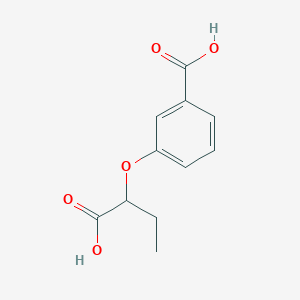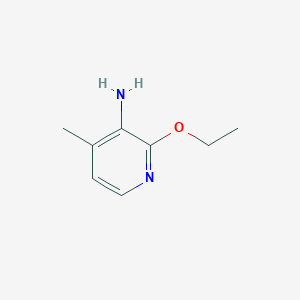
Benzene, 1-chloro-3-ethynyl-2-methyl-
Vue d'ensemble
Description
“Benzene, 1-chloro-3-ethynyl-2-methyl-” is a complex organic compound that belongs to the family of aromatic hydrocarbons . It contains a benzene ring which is substituted with a chlorine atom, an ethynyl group, and a methyl group .
Synthesis Analysis
The synthesis of such complex benzene derivatives often involves multi-step processes, including electrophilic aromatic substitution . The exact synthesis process for “Benzene, 1-chloro-3-ethynyl-2-methyl-” would depend on the specific conditions and reagents used.Molecular Structure Analysis
The molecular structure of “Benzene, 1-chloro-3-ethynyl-2-methyl-” would consist of a benzene ring with a chlorine atom, an ethynyl group, and a methyl group attached to it. The exact positions of these substituents on the benzene ring would be determined by the numbering of the compound according to IUPAC nomenclature .Chemical Reactions Analysis
The chemical reactions of “Benzene, 1-chloro-3-ethynyl-2-methyl-” would be influenced by the presence of the chlorine atom, the ethynyl group, and the methyl group. These substituents could potentially participate in various types of reactions, including electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of “Benzene, 1-chloro-3-ethynyl-2-methyl-” would be influenced by its molecular structure. As an aromatic hydrocarbon, it would likely be a nonpolar molecule and could be a colorless liquid or solid with a characteristic aroma .Applications De Recherche Scientifique
Catalytic Reactions
- Rhenium-Catalyzed Trifluoromethylation : This study demonstrates the use of methyltrioxorhenium as a catalyst for the trifluoromethylation of aromatic and heteroaromatic compounds, showcasing the types of catalytic reactions that compounds similar to "Benzene, 1-chloro-3-ethynyl-2-methyl-" might undergo or catalyze (Mejía & Togni, 2012).
Addition Reactions
- Buchner Addition of Carbenes : Chloro(tetraphenylporphyrinato)iron acts as an active catalyst in the Buchner addition reactions involving substituted benzenes. This research provides insight into the addition reactions that could potentially involve "Benzene, 1-chloro-3-ethynyl-2-methyl-" (Mbuvi & Woo, 2009).
Synthesis and Catalysis
- Efficient Catalyst for Synthesis : The compound 1,3,5-Tris(hydrogensulfato) benzene is used as an efficient catalyst for synthesizing arylmethylene derivatives, indicating the potential use of similar compounds in catalyzing synthesis reactions (Karimi-Jaberi et al., 2012).
Friedel-Crafts Alkylation
- Modern Friedel-Crafts Chemistry : This study explores the alkylation of benzene with specific chloromethyl compounds, providing an example of how "Benzene, 1-chloro-3-ethynyl-2-methyl-" could be utilized in complex organic synthesis reactions (Khalaf et al., 2006).
Ionic Liquids in Chemical Processes
- Ionic Liquid Mediated Reactions : Research on the use of 1-butyl-3-methylimidazolium chloroaluminate ionic liquids for Friedel-Crafts sulfonylation reaction underscores the relevance of ionic liquids in enhancing the reactivity and selectivity of chemical processes involving aromatic compounds (Nara et al., 2001).
Molecular Structures and Interactions
- Molecular Structure Analysis : Studies like the one on 2-Chloro-N-(4-methoxyphenyl)benzamide provide detailed insights into the molecular structure and intermolecular interactions of chloro-substituted benzene compounds, which could be relevant to understanding the properties and reactivity of "Benzene, 1-chloro-3-ethynyl-2-methyl-" (Saeed & Simpson, 2010).
Mécanisme D'action
Target of Action
1-Chloro-3-ethynyl-2-methylbenzene, also known as Benzene, 1-chloro-3-ethynyl-2-methyl- or 3-Chloro-2-methylphenylacetylene, is a derivative of benzene . The primary targets of this compound are the pi electrons in the benzene ring . These electrons are delocalized in six p orbitals above and below the plane of the benzene ring, making the benzene ring especially stable .
Mode of Action
The compound interacts with its targets through a process known as electrophilic aromatic substitution . This process maintains the aromaticity of the benzene ring . The general mechanism involves two steps :
- Step 1 (Slow) : The pi electrons in the benzene ring attack the electrophile, forming a sigma-bond to the benzene ring and generating a positively charged intermediate known as the arenium ion .
- Step 2 (Fast) : A base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond, and aromaticity is reformed .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving electrophilic aromatic substitution reactions . These reactions can lead to the formation of various benzene derivatives .
Pharmacokinetics
Like other benzene derivatives, its absorption, distribution, metabolism, and excretion (adme) properties would likely be influenced by factors such as its molecular weight, solubility, and chemical structure .
Result of Action
The result of the compound’s action is the formation of a substituted benzene ring . This occurs when a proton is removed from the arenium ion intermediate, yielding a substituted benzene ring .
Propriétés
IUPAC Name |
1-chloro-3-ethynyl-2-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl/c1-3-8-5-4-6-9(10)7(8)2/h1,4-6H,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPTVULNPGMPAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1-chloro-3-ethynyl-2-methyl- | |
CAS RN |
1342063-35-7 | |
| Record name | 1-chloro-3-ethynyl-2-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[3-(Methylthio)phenyl]amino}pyridine-3-sulfonamide](/img/structure/B3098669.png)
![tert-Butyl 7-(aminomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B3098681.png)
![2-Azaspiro[4.5]decane-1,8-dione](/img/structure/B3098685.png)
![7-Methyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine](/img/structure/B3098699.png)
![(S)-tert-Butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B3098708.png)

